![molecular formula C24H20ClNO4 B11687150 ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11687150.png)
ethyl 5-{[(2-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves several steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine, followed by treatment with naphthoquinone in the presence of zinc chloride as a catalyst . This method is advantageous due to its use of low-toxicity solvents and catalysts .
Chemical Reactions Analysis
Indole derivatives, including ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, undergo various chemical reactions such as electrophilic substitution, oxidation, and reduction . Common reagents used in these reactions include p-toluenesulfonic acid, ethyl acetoacetate, and naphthoquinone . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, indole derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. Indole derivatives are known to bind with high affinity to various receptors, leading to a range of biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared to other indole derivatives such as indole-3-acetic acid and 5-hydroxyindole . While these compounds share a common indole backbone, their unique substituents confer different biological activities and applications . The presence of the 2-chlorobenzoyloxy group in ETHYL 5-(2-CHLOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE distinguishes it from other indole derivatives and contributes to its specific properties .
Properties
Molecular Formula |
C24H20ClNO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
ethyl 5-(2-chlorobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20ClNO4/c1-4-29-24(28)21-14(2)26(3)22-16-10-6-5-9-15(16)20(13-18(21)22)30-23(27)17-11-7-8-12-19(17)25/h5-13H,4H2,1-3H3 |
InChI Key |
VRJVHIMJGPZSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
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